cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
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Description
“Cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H16O3 . It is commonly used in scientific experimentation. The compound is not chirally pure and contains a mixture of enantiomers .
Molecular Structure Analysis
The molecular structure of “cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid” is defined by its molecular formula, C14H16O3 . The InChI code for the compound is 1S/C14H16O3/c1-9-4-2-5-10 (8-9)13 (15)11-6-3-7-12 (11)14 (16)17/h2,4-5,8,11-12H,3,6-7H2,1H3, (H,16,17)/t11-,12+/m0/s1 .Physical And Chemical Properties Analysis
“Cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a white solid . Its molecular weight is 232.27 g/mol. More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Structural Studies and Synthetic Chemistry
Compounds structurally related to cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid have been extensively studied for their structures and utility in synthetic chemistry. For instance, γ-oxocarboxylic acids (including structurally related aroylpropionic acids) were reacted with various compounds resulting in condensed pyrroloepoxyquinazolines, demonstrating the compound's utility in forming complex molecular structures (Kanizsai et al., 2007). Additionally, cyclohexane derivatives, which share a core structural similarity, have been synthesized and studied for their mass spectra, illustrating the compound's relevance in mass spectrometry studies (Bekkum et al., 2010).
Asymmetric Synthesis and Structural Configurations
Research has also delved into the asymmetric synthesis of stereoisomers, with studies showing that the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, a compound with a similar core structure, can be prepared stereoselectively from diester derivatives of (E,E)-octa-2,6-diendioc acid. This indicates the potential of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid in the stereoselective synthesis of complex organic compounds (Urones et al., 2004).
properties
IUPAC Name |
(1R,2S)-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFJOOWFROHYMP-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641304 |
Source
|
Record name | (1R,2S)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
732253-35-9 |
Source
|
Record name | (1R,2S)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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